molecular formula C18H20ClNO2 B5519264 N-(3-chloro-2-methylphenyl)-2-(2-isopropylphenoxy)acetamide

N-(3-chloro-2-methylphenyl)-2-(2-isopropylphenoxy)acetamide

Cat. No. B5519264
M. Wt: 317.8 g/mol
InChI Key: ZMOKFXQJDYPVKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds structurally related to N-(3-chloro-2-methylphenyl)-2-(2-isopropylphenoxy)acetamide involves multi-step chemical processes. For instance, Sharma et al. (2018) described the synthesis of a similar compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, through a reaction involving ethyl 2-(2-isopropylphenoxy)acetic acid and 2-diaminobenzene, further processed with lutidine and TBTU in dichloromethane (Sharma et al., 2018). This method highlights the intricate nature of synthesizing acetamide derivatives, showcasing the importance of specific reactants and conditions to achieve the desired product.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by specific conformational arrangements and hydrogen bonding. The crystallographic analysis by Gowda et al. (2007) on a related compound, 2-Chloro-N-(2,4-dimethylphenyl)acetamide, revealed that molecules are linked into chains through intermolecular N—H⋯O hydrogen bonds, indicating the significance of hydrogen bonding in the solid-state structure of these compounds (Gowda et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving acetamide derivatives often lead to the formation of heterocyclic compounds and demonstrate the reactivity of the amide group. Agarwal and Mital (1976) showed that N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide reacts with aromatic amines to produce angular heterocyclic compounds, highlighting the versatility of acetamides in synthetic chemistry (Agarwal & Mital, 1976).

Physical Properties Analysis

The physical properties of N-(3-chloro-2-methylphenyl)-2-(2-isopropylphenoxy)acetamide, such as melting point, solubility, and crystalline structure, can be inferred from related studies. The orthorhombic crystalline structure and hydrogen bonding patterns play a crucial role in determining the compound's physical characteristics, as discussed in the structural analysis by Gowda et al. (Gowda et al., 2007).

Scientific Research Applications

Anticancer Potential

Research has demonstrated the synthesis and structural analysis of related compounds with potential anticancer activity. For instance, the synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide have been carried out, confirming its anticancer activity through in silico modeling targeting the VEGFr receptor. The crystal structure provides insights into the molecular interactions contributing to its activity (G. Sharma et al., 2018).

Environmental Impact and Metabolism

Studies on chloroacetamide herbicides, which share structural similarities with the compound , reveal significant insights into their metabolism and environmental impact. Comparative metabolism studies between human and rat liver microsomes have elucidated the metabolic pathways of these herbicides, providing a foundation for understanding the environmental and health-related aspects of related compounds (S. Coleman et al., 2000).

Chemical Synthesis and Structural Analysis

Research into the synthesis and properties of related chemical structures, including efforts to create new powder diffraction data for potential pesticides, highlights the versatility and application potential of these compounds in developing new chemical entities for various uses, including pest control (E. Olszewska et al., 2008).

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(2-propan-2-ylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO2/c1-12(2)14-7-4-5-10-17(14)22-11-18(21)20-16-9-6-8-15(19)13(16)3/h4-10,12H,11H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMOKFXQJDYPVKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)COC2=CC=CC=C2C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.